Cas no 338978-80-6 (1,2,3-Thiadiazole, 5-[(4-fluorophenyl)thio]-4-methyl-)
![1,2,3-Thiadiazole, 5-[(4-fluorophenyl)thio]-4-methyl- structure](https://ja.kuujia.com/scimg/cas/338978-80-6x500.png)
1,2,3-Thiadiazole, 5-[(4-fluorophenyl)thio]-4-methyl- 化学的及び物理的性質
名前と識別子
-
- 1,2,3-Thiadiazole, 5-[(4-fluorophenyl)thio]-4-methyl-
-
- MDL: MFCD00202100
- インチ: 1S/C9H7FN2S2/c1-6-9(14-12-11-6)13-8-4-2-7(10)3-5-8/h2-5H,1H3
- InChIKey: CAUJHTCBCBEAQH-UHFFFAOYSA-N
- ほほえんだ: S1C(SC2=CC=C(F)C=C2)=C(C)N=N1
1,2,3-Thiadiazole, 5-[(4-fluorophenyl)thio]-4-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 9F-356S-1MG |
4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide |
338978-80-6 | >90% | 1mg |
£37.00 | 2025-02-08 | |
Key Organics Ltd | 9F-356S-5MG |
4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide |
338978-80-6 | >90% | 5mg |
£46.00 | 2025-02-08 | |
Key Organics Ltd | 9F-356S-10MG |
4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide |
338978-80-6 | >90% | 10mg |
£63.00 | 2025-02-08 | |
Key Organics Ltd | 9F-356S-100MG |
4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide |
338978-80-6 | >90% | 100mg |
£146.00 | 2025-02-08 | |
Key Organics Ltd | 9F-356S-50MG |
4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide |
338978-80-6 | >90% | 50mg |
£102.00 | 2025-02-08 | |
Ambeed | A939007-1g |
5-[(4-Fluorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole |
338978-80-6 | 90% | 1g |
$350.0 | 2024-04-19 | |
abcr | AB298131-100 mg |
4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide; . |
338978-80-6 | 100 mg |
€221.50 | 2023-07-20 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00936836-1g |
5-[(4-Fluorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole |
338978-80-6 | 90% | 1g |
¥2401.0 | 2023-03-29 | |
abcr | AB298131-100mg |
4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide; . |
338978-80-6 | 100mg |
€283.50 | 2025-02-19 |
1,2,3-Thiadiazole, 5-[(4-fluorophenyl)thio]-4-methyl- 関連文献
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
1,2,3-Thiadiazole, 5-[(4-fluorophenyl)thio]-4-methyl-に関する追加情報
1,2,3-Thiadiazole, 5-[(4-fluorophenyl)thio]-4-methyl-
The compound 1,2,3-Thiadiazole, 5-[(4-fluorophenyl)thio]-4-methyl- (CAS No: 338978-80-6) is a heterocyclic sulfur-containing organic compound with a thiadiazole ring system. Thiadiazoles are a class of five-membered aromatic rings consisting of three carbon atoms and two adjacent sulfur atoms, making them highly versatile in various chemical applications. The presence of the 4-fluorophenylthio group and the methyl substituent at the 5-position of the thiadiazole ring imparts unique electronic and steric properties to this compound.
Recent studies have highlighted the potential of thiadiazole derivatives in the field of pharmaceutical chemistry, particularly as antimicrobial agents and anti-inflammatory drugs. The fluorophenylthio group is known to enhance the compound's ability to interact with biological targets, making it a promising candidate for drug development. Additionally, the methyl substituent at the 4-position contributes to the compound's stability and solubility, which are critical factors in drug delivery systems.
In terms of synthesis, 1,2,3-Thiadiazole, 5-[(4-fluorophenyl)thio]-4-methyl- can be prepared through a variety of methods, including condensation reactions involving thioamides or thioureas with aldehydes or ketones. The choice of synthetic pathway depends on the desired purity and yield of the final product. Researchers have also explored green chemistry approaches to synthesize this compound, focusing on reducing environmental impact while maintaining high efficiency.
The structural uniqueness of this compound makes it an attractive candidate for material science applications as well. Its ability to form stable coordination complexes with metal ions has been explored in the context of designing novel catalysts for organic transformations. Furthermore, the compound's electronic properties make it a potential candidate for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs), where thiadiazoles are known to exhibit favorable charge transport characteristics.
From an environmental perspective, understanding the degradation pathways and toxicity profiles of 1,2,3-Thiadiazole, 5-[(4-fluorophenyl)thio]-4-methyl- is crucial for its safe handling and application in industrial settings. Recent studies have employed computational chemistry techniques to predict its environmental fate and assess its potential risks to aquatic life. These findings underscore the importance of responsible use and disposal practices when working with such compounds.
In conclusion, 1,2,3-Thiadiazole, 5-[(4-fluorophenyl)thio]-4-methyl- (CAS No: 338978-80-6) is a multifaceted compound with promising applications across various fields due to its unique chemical structure and functional groups. Continued research into its synthesis methods, biological activities, and environmental impact will undoubtedly unlock further potential uses and contribute to advancements in science and technology.
338978-80-6 (1,2,3-Thiadiazole, 5-[(4-fluorophenyl)thio]-4-methyl-) 関連製品
- 503292-68-0(ethyl 4-chloro-2-sulfanylbenzoate)
- 1339201-50-1(2-methyl-3-(oxolan-3-yl)propan-1-amine)
- 2680711-96-8(3-(3-Ethoxyphenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid)
- 926410-37-9(Ethyl 2-[[2-[[2-(4-formylphenoxy)acetyl]oxy]acetyl]amino]benzoate)
- 87223-77-6(Ethyl 3-amino-1H-indole-2-carboxylate)
- 1256276-36-4((4-Bromo-3,5-difluorophenyl)methanol)
- 2228680-80-4(tert-butyl N-methyl-N-2-(5-methyl-1,2-oxazol-4-yl)-1-oxopropan-2-ylcarbamate)
- 465513-79-5(Ethyl 2-[2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamido]-4,5-dimethylthiophene-3-carboxylate)
- 2649011-48-1(5-bromo-2-cyclopropyl-4-(1-isocyanatocyclopropyl)pyrimidine)
- 1365159-04-1(4-{(tert-butoxy)carbonylamino}-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid)
